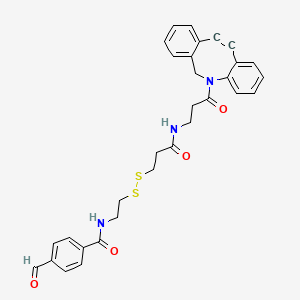

DBCO-SS-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H29N3O4S2 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

N-[2-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]disulfanyl]ethyl]-4-formylbenzamide |

InChI |

InChI=1S/C31H29N3O4S2/c35-22-23-9-11-26(12-10-23)31(38)33-18-20-40-39-19-16-29(36)32-17-15-30(37)34-21-27-7-2-1-5-24(27)13-14-25-6-3-4-8-28(25)34/h1-12,22H,15-21H2,(H,32,36)(H,33,38) |

InChI Key |

RQSKTIYFMRQDRL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCSSCCNC(=O)C4=CC=C(C=C4)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-SS-aldehyde: A Cleavable Heterobifunctional Linker for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBCO-SS-aldehyde is a versatile, cleavable heterobifunctional linker that has emerged as a powerful tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in strain-promoted azide-alkyne cycloaddition (SPAAC), aldehyde-hydrazine ligation, and disulfide bond cleavage are presented, supported by quantitative data to inform experimental design. Furthermore, this document includes diagrams to visually represent key reaction mechanisms and experimental workflows, offering a complete resource for researchers in the field.

Introduction

In the realm of bioconjugation, the ability to link different molecular entities with precision and control is paramount. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in this regard. This compound is a prime example, featuring three key components: a dibenzocyclooctyne (DBCO) group, a disulfide (SS) bond, and an aldehyde moiety.[4]

The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling covalent conjugation to azide-modified molecules with high efficiency and biocompatibility.[4] The aldehyde group provides an orthogonal reaction site for conjugation to molecules bearing hydrazine or aminooxy functionalities, forming stable hydrazone or oxime bonds, respectively. Crucially, the disulfide bond introduces a cleavable element, allowing for the release of a conjugated payload under reducing conditions, a feature of significant interest in drug delivery systems like ADCs.

Chemical Properties and Synthesis

This compound is a white, foam-like solid soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For optimal stability, it should be stored at -20°C.

| Property | Value | Reference(s) |

| Chemical Formula | C31H29N3O4S2 | |

| Molecular Weight | 571.71 g/mol | |

| Purity | >90% | |

| Physical Form | White foam | |

| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |

| Storage | -20°C |

Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic route for this compound.

This proposed pathway involves the reaction of a commercially available DBCO-amine with a custom-synthesized disulfide-containing linker that has an N-hydroxysuccinimide (NHS) ester on one end and a protected aldehyde on the other. The final step would be the deprotection of the aldehyde to yield the desired product. The synthesis of various heterobifunctional linkers containing disulfide bonds and other reactive groups has been described, providing a foundation for this proposed route.

Key Reactions and Experimental Protocols

This compound's utility stems from its three reactive components. The following sections detail the primary reactions and provide generalized experimental protocols.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group reacts with an azide-functionalized molecule via a copper-free click reaction to form a stable triazole linkage. This reaction is highly bioorthogonal, proceeding efficiently under physiological conditions without interfering with biological processes.

Quantitative Data for SPAAC Reactions:

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k2) | 0.34 - 1.22 M⁻¹s⁻¹ | Aqueous buffer (PBS, HEPES), pH 7.0-7.4, 25-37°C | |

| Reaction Time | < 12 hours (often complete in 4-12 hours for PEGylated DBCO) | Varies with reactant concentrations | |

| Yield | Almost quantitative | Optimized conditions |

Experimental Protocol: General SPAAC Bioconjugation

-

Reagent Preparation:

-

Dissolve the azide-containing biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing azides.

-

Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the azide-containing sample. A molar excess of 1.5 to 3 equivalents of the DBCO-linker to the azide-containing protein is recommended.

-

Incubate the reaction at room temperature or 37°C. Reaction times can range from a few hours to overnight, depending on the concentrations of the reactants.

-

-

Purification:

-

Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., desalting columns) or dialysis.

-

Workflow for SPAAC:

Caption: General workflow for SPAAC conjugation.

Aldehyde-Hydrazine Ligation

The aldehyde group of this compound reacts with a hydrazine or aminooxy group to form a hydrazone or oxime bond, respectively. This reaction is highly chemoselective. The rate of this ligation can be significantly accelerated by using aniline as a catalyst.

Quantitative Data for Aldehyde-Hydrazine/Aminooxy Ligation:

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k2) | 10¹ - 10³ M⁻¹s⁻¹ | With aniline catalysis, aqueous buffer, neutral pH | |

| Reaction Time | Minutes to hours | Dependent on reactant concentrations and catalyst | |

| Yield | High | Optimized conditions |

Experimental Protocol: General Aldehyde-Hydrazine Ligation

-

Reagent Preparation:

-

Dissolve the hydrazine- or aminooxy-modified molecule in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Dissolve this compound in a compatible solvent.

-

If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

-

-

Conjugation Reaction:

-

Combine the this compound and the hydrazine/aminooxy-modified molecule.

-

If used, add aniline to the reaction mixture (a final concentration of 10-100 mM is often effective).

-

Incubate the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).

-

-

Purification:

-

Purify the conjugate using standard techniques such as chromatography to remove unreacted starting materials and catalyst.

-

Reaction Logic for Dual Conjugation:

Caption: Sequential conjugation using this compound.

Disulfide Bond Cleavage

The disulfide bond in the linker is stable in circulation but can be cleaved under reducing conditions, such as those found inside cells where the concentration of glutathione (GSH) is high. In a laboratory setting, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose.

Quantitative Data for Disulfide Bond Cleavage:

| Reducing Agent | Typical Concentration | Typical Conditions | Notes | Reference(s) |

| DTT | 5-50 mM | Room temperature to 37°C, minutes to hours | Thiol-containing, may interfere with subsequent thiol-reactive chemistry. | |

| TCEP | 0.5-50 mM | Room temperature, < 5 minutes for dilute solutions | Odorless, more stable than DTT, effective over a broad pH range. | |

| GSH | 1-10 mM (intracellular conc.) | 37°C, hours | Mimics in vivo cleavage. |

Experimental Protocol: General Disulfide Bond Cleavage

-

Reagent Preparation:

-

Dissolve the disulfide-containing conjugate in a suitable buffer (e.g., PBS).

-

Prepare a fresh stock solution of the reducing agent (DTT, TCEP, or GSH) in an appropriate buffer.

-

-

Cleavage Reaction:

-

Add the reducing agent to the conjugate solution to the desired final concentration.

-

Incubate the reaction at room temperature or 37°C for the required duration.

-

-

Analysis:

-

Analyze the reaction mixture by methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm the cleavage and release of the conjugated molecule.

-

Mechanism of Reductive Cleavage:

Caption: Disulfide bond cleavage by a reducing agent.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where an antibody is conjugated to a cytotoxic drug via the this compound linker. The DBCO or aldehyde end can be used to attach the linker to the antibody or the drug, and the disulfide bond allows for the specific release of the drug inside cancer cells.

-

Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other tags to proteins, nucleic acids, or other biomolecules for imaging and detection purposes.

-

Surface Immobilization: Biomolecules can be tethered to surfaces for applications in biosensors and diagnostics.

-

Controlled Release Systems: The cleavable nature of the disulfide bond is advantageous in designing systems for the controlled release of therapeutic agents.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers researchers a high degree of control in bioconjugation. Its bioorthogonal DBCO group, chemoselective aldehyde functionality, and cleavable disulfide bond provide a robust platform for the development of complex bioconjugates, particularly in the promising field of antibody-drug conjugates. This guide has provided the essential technical information, including quantitative data and experimental protocols, to enable researchers to effectively utilize this valuable chemical tool in their work.

References

- 1. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to the Mechanism of Action of DBCO-SS-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-SS-aldehyde linker, a heterobifunctional molecule integral to the advancement of bioconjugation and targeted drug delivery. We will delve into its core mechanism of action, present quantitative data for its reactive moieties, provide detailed experimental protocols for its application, and visualize its operational pathways.

Introduction to this compound

This compound is a versatile chemical tool that incorporates three key functional groups: a dibenzocyclooctyne (DBCO) group, a cleavable disulfide (S-S) bond, and a reactive aldehyde group.[1] This unique combination of functionalities allows for a multi-step, controlled approach to bioconjugation, making it particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs).

The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the attachment of the linker to azide-modified molecules with high efficiency and biocompatibility.[1] The disulfide bond serves as a bioreducible trigger, designed to remain stable in the extracellular environment and cleave in the reducing intracellular environment, such as within a tumor cell with high concentrations of glutathione (GSH).[1] Finally, the aldehyde group provides a reactive handle for conjugation to biomolecules containing aminooxy or hydrazide functionalities through the formation of stable oxime or hydrazone linkages, respectively.[1]

Core Mechanism of Action

The mechanism of action of this compound can be understood by examining the distinct reactivities of its three functional components. The overall process involves two primary stages: bioconjugation and triggered release.

Stage 1: Bioconjugation

The bioconjugation strategy with this compound is a two-step process:

-

Oxime/Hydrazone Ligation: The aldehyde group of this compound is first reacted with a biomolecule (e.g., a protein, peptide, or drug) that has been functionalized with an aminooxy or hydrazide group. This reaction forms a stable oxime or hydrazone bond, respectively, covalently linking the DBCO-SS moiety to the biomolecule.[2] This initial conjugation is highly chemoselective and can be performed under mild, physiological conditions.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-conjugated biomolecule is then reacted with a second molecule containing an azide group. This copper-free click chemistry reaction is driven by the ring strain of the DBCO moiety and proceeds rapidly and with high specificity to form a stable triazole linkage. This second conjugation step is bioorthogonal, meaning it does not interfere with native biological functional groups.

Stage 2: Triggered Release via Disulfide Cleavage

The disulfide bond within the this compound linker is designed to be cleaved in a reducing environment. This is particularly relevant for applications in targeted drug delivery to cancer cells, which have significantly higher intracellular concentrations of the reducing agent glutathione (GSH) compared to the extracellular environment.

Upon internalization of the bioconjugate into a target cell, the high intracellular GSH concentration mediates the reduction of the disulfide bond, cleaving the linker and releasing the conjugated payload from the targeting molecule (e.g., an antibody). This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug. The disulfide bond can also be cleaved in vitro using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Data

The efficiency of the bioconjugation and cleavage reactions involving this compound is critical for its successful application. The following tables summarize key quantitative data for the SPAAC reaction and disulfide bond reduction.

Table 1: SPAAC Reaction Kinetics with DBCO Derivatives

| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 | |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 (PBS, pH 7), 0.55–1.22 (HEPES, pH 7) | |

| Sulfo DBCO-amine | 3-azido-L-alanine | Data not specified | |

| DBCO-Trastuzumab | Model Azides | Slower than Sulfo DBCO-amine | |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 |

Table 2: Conditions for Disulfide Bond Reduction

| Reducing Agent | Recommended Concentration | Incubation Time & Temperature | Reference(s) |

| Dithiothreitol (DTT) | 1-10 mM (for maintaining reduced proteins) | 10-30 min at RT, 37°C, or 56°C | |

| 50-100 mM (for complete reduction) | 10-30 min at RT, 37°C, or 56°C | ||

| 5-10 mM (for reduction prior to MS) | 1 hour at 37°C | ||

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | < 5 minutes at room temperature | |

| 10 mM (for reduction prior to MS) | 30-60 minutes at 37°C | ||

| Glutathione (GSH) | 1-10 mM (intracellular concentration) | Dependent on specific disulfide bond and cellular conditions |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound linker.

Protocol 1: Conjugation of this compound to an Aminooxy-Functionalized Protein via Oxime Ligation

Objective: To covalently attach the this compound linker to a protein containing an aminooxy group.

Materials:

-

Aminooxy-functionalized protein

-

This compound

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Aniline (optional, as a catalyst)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare a solution of the aminooxy-functionalized protein in the reaction buffer.

-

Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.

-

Ligation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a desired molar excess of the linker (e.g., 10-20 fold).

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Purification: Remove the excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Analyze the resulting DBCO-SS-protein conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Copper-Free Click Chemistry (SPAAC) of a DBCO-SS-Conjugated Protein with an Azide-Containing Molecule

Objective: To conjugate the DBCO-functionalized protein with a molecule containing an azide group.

Materials:

-

DBCO-SS-protein conjugate (from Protocol 1)

-

Azide-functionalized molecule (e.g., drug, fluorescent dye)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-SS-protein conjugate with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at ~310 nm, which is characteristic of the DBCO group.

-

Purification: Purify the final bioconjugate using an appropriate method based on the properties of the conjugated molecules (e.g., size exclusion chromatography, affinity chromatography).

-

Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Protocol 3: In Vitro Cleavage of the Disulfide Bond

Objective: To demonstrate the cleavage of the disulfide bond within the linker using a reducing agent.

Materials:

-

DBCO-SS-containing bioconjugate

-

Reducing Agent Stock Solution (e.g., 1 M DTT or 0.5 M TCEP in water)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., iodoacetamide for DTT)

Procedure:

-

Reaction Setup: Prepare a solution of the bioconjugate in the reaction buffer.

-

Reduction: Add the reducing agent stock solution to the bioconjugate solution to the desired final concentration (e.g., 10 mM DTT or 20 mM TCEP).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

-

Quenching (optional for DTT): To stop the reaction, add a quenching solution such as iodoacetamide to alkylate the excess DTT.

-

Analysis: Analyze the reaction mixture by SDS-PAGE under reducing and non-reducing conditions, or by mass spectrometry, to confirm the cleavage of the disulfide bond and the release of the payload.

Protocol 4: Analysis of Antibody-Drug Conjugates (ADCs)

Objective: To characterize ADCs constructed using the this compound linker.

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing chromatographic technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC population.

-

Generic Protocol:

-

Use a HIC column with a suitable stationary phase.

-

Employ a mobile phase gradient with a decreasing salt concentration (e.g., ammonium sulfate) to elute the ADC species based on their hydrophobicity.

-

Monitor the elution profile at 280 nm. Different peaks correspond to different drug loading species (DAR 0, 2, 4, etc.).

-

-

-

Mass Spectrometry (MS): Native mass spectrometry can be used to determine the DAR and drug load distribution of intact ADCs. For more detailed characterization, the ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS.

-

In Vitro Cytotoxicity Assay:

-

Objective: To evaluate the potency and target-specificity of the ADC.

-

Generic Protocol:

-

Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-

Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-120 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Determine the IC50 value for each cell line to quantify the ADC's cytotoxic activity.

-

-

-

Bystander Effect Assay:

-

Objective: To determine if the released payload can kill neighboring antigen-negative cells.

-

Generic Protocol:

-

Co-culture antigen-positive and fluorescently labeled antigen-negative cells.

-

Treat the co-culture with the ADC.

-

After incubation, measure the viability of the fluorescent antigen-negative cells. A decrease in viability compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

-

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: Bioconjugation pathway using this compound.

Caption: Intracellular release mechanism of the payload.

Caption: General experimental workflow for ADC development.

References

A Technical Guide to DBCO-SS-aldehyde for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional, cleavable linker, DBCO-SS-aldehyde. It is designed for researchers in chemical biology, drug development, and proteomics who leverage bioconjugation technologies. This document details the core chemistries, quantitative performance data, and detailed experimental protocols associated with this versatile reagent.

Introduction

This compound is a powerful chemical tool designed for three-segment bioconjugation strategies with a built-in release mechanism. It integrates three key chemical functionalities into a single molecule:

-

A Dibenzocyclooctyne (DBCO) group for rapid and bioorthogonal copper-free click chemistry.

-

A Disulfide (SS) bond, which serves as a cleavable linker that can be selectively reduced in specific biological environments.

-

An Aldehyde group for subsequent ligation to molecules bearing hydrazide or aminooxy functionalities.

This unique combination allows for the precise, sequential assembly of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), where a payload can be attached via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the entire construct then linked to a targeting protein via the aldehyde. The disulfide bridge offers a crucial advantage by enabling the release of the payload under the reducing conditions found within cells, making it an ideal component for targeted delivery systems.[1][2][3]

Core Chemical Principles

The utility of this compound is rooted in three distinct and orthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), disulfide reduction, and aldehyde-based ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne, like DBCO, and an azide. This copper-free "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, as it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[4][5] The DBCO group does not react with native biological functional groups like amines or hydroxyls, ensuring high chemoselectivity.

Disulfide Linker Cleavage

The disulfide (-S-S-) bond is stable in the generally oxidizing extracellular environment, such as the bloodstream. However, upon entry into the intracellular space, which has a highly reducing environment due to a high concentration of glutathione (GSH), the disulfide bond is readily cleaved. This thiol-disulfide exchange reaction releases the conjugated molecule. Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are also used in vitro to achieve this cleavage.

Aldehyde Ligation

The terminal aldehyde group provides a third conjugation handle. It reacts chemoselectively with molecules containing aminooxy groups to form stable oxime linkages or with hydrazide groups to form hydrazone linkages. This reaction is efficient and allows for the attachment of the DBCO-SS-payload construct to a second biomolecule, often a protein or antibody. Aniline is often used as a catalyst to significantly accelerate the rate of oxime and hydrazone formation, especially at neutral pH.

Quantitative Data

The efficiency of bioconjugation and cleavage is critical for successful application. The following tables summarize key kinetic and stability data for the chemistries involved.

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is influenced by factors such as the structure of the DBCO and azide reactants, buffer composition, and pH.

| DBCO Derivative | Reactant Azide | Buffer (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| DBCO Derivatives (general) | Various | - | ~0.1 - 2.0 | |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 0.32–0.85 | |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 0.55–1.22 | |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 | |

| Benzyl azide | Cyclooctyne | CD3CN/D2O | 0.11 - 0.14 | |

| Table 1: Representative second-order rate constants for SPAAC reactions involving DBCO derivatives. |

Aldehyde Ligation Kinetics

The reaction between aldehydes and α-effect amines (aminooxy or hydrazide groups) can be significantly accelerated with an aniline catalyst.

| Ligation Type | Electrophile | Nucleophile | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Oxime/Hydrazone (uncatalyzed) | Aldehyde/Ketone | Aminooxy/Hydrazide | Neutral pH | 10⁻³ - 10⁰ | |

| Oxime/Hydrazone (aniline-catalyzed) | Aromatic Aldehyde | Aminooxy/Hydrazide | Neutral pH | 10¹ - 10³ | |

| Table 2: Comparison of second-order rate constants for aldehyde ligation reactions. |

Disulfide Linker Stability and Cleavage

The stability of the disulfide bond is context-dependent, particularly on steric hindrance around the bond. Cleavage rates depend on the type and concentration of the reducing agent.

| Linker Type | Condition | Parameter | Value | Reference(s) |

| Pyridyl Disulfide (e.g., SPDB) | Human Plasma | Half-life | ~9 days | |

| Sterically Hindered Disulfides | Human Plasma | Stability | Increased half-life compared to unhindered | |

| Glutathione (GSH) / Dithiothreitol (DTT) | Thiol-Disulfide Exchange | Kinetic Constants | Determined at various pH and temperatures | |

| Table 3: Stability and cleavage characteristics of disulfide linkers. |

Experimental Protocols

The following section provides detailed, representative protocols for a typical two-step conjugation workflow using this compound. This workflow involves first conjugating an azide-containing payload to the linker via SPAAC, followed by conjugating the resulting product to a protein via the aldehyde.

Protocol 1: SPAAC Reaction with Azide-Payload

Objective: To conjugate an azide-functionalized molecule (payload) to the this compound linker.

Materials:

-

This compound

-

Azide-functionalized payload

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other azide-free buffer.

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Dissolve the azide-payload in the Reaction Buffer or DMSO to the desired concentration.

-

-

SPAAC Reaction:

-

In a reaction vessel, add the azide-payload solution.

-

Add the this compound stock solution to the azide-payload solution. A molar excess of 1.5 to 3-fold of the DBCO-linker over the azide-payload is recommended to drive the reaction to completion.

-

Ensure the final concentration of the organic solvent (DMSO) is below 20% if working with sensitive biomolecules.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature. Reaction times may vary depending on reactant concentrations and reactivity.

-

The reaction progress can be monitored by the decrease in DBCO absorbance at ~309-310 nm using a UV-Vis spectrophotometer.

-

-

Purification:

-

Upon completion, purify the resulting Payload-SS-aldehyde conjugate from excess unreacted this compound using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography (SEC).

-

Protocol 2: Aldehyde Ligation to a Protein

Objective: To conjugate the purified Payload-SS-aldehyde to a protein containing primary amines (e.g., lysine residues) via reductive amination.

Materials:

-

Purified Payload-SS-aldehyde

-

Protein to be conjugated (in an amine-free buffer)

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH ~6.0-7.0

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), fresh 100 mM stock solution in Reaction Buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Purification/Dialysis Buffer: e.g., PBS, pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the target protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

-

Ligation Reaction:

-

Add the purified Payload-SS-aldehyde to the protein solution at a 5- to 20-fold molar excess.

-

Gently mix and incubate for 30 minutes at room temperature to allow for the initial formation of the Schiff base.

-

-

Reduction:

-

Add the freshly prepared NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 2 to 24 hours at 4°C or room temperature with gentle agitation. Optimal time and temperature should be determined empirically.

-

-

Quenching:

-

Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes.

-

-

Final Purification:

-

Remove excess reagents and purify the final Protein-linker-SS-Payload conjugate by dialysis against a suitable storage buffer or by size-exclusion chromatography.

-

Characterize the final conjugate using methods such as SDS-PAGE (to observe a molecular weight shift) and UV-Vis spectroscopy to determine the degree of labeling.

-

Protocol 3: Cleavage of the Disulfide Bond

Objective: To release the conjugated payload from the protein by reducing the disulfide bond.

Materials:

-

Purified Protein-linker-SS-Payload conjugate

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of DTT (e.g., 1 M in water).

-

Add DTT to the purified conjugate solution to a final concentration of 10-50 mM.

-

Incubate the reaction for 1-4 hours at 37°C.

-

Analyze the release of the payload using appropriate methods, such as HPLC, mass spectrometry, or functional assays.

Applications and Conclusion

The this compound linker is a sophisticated tool for advanced bioconjugation, finding significant application in the development of targeted therapeutics like ADCs. Its heterobifunctional nature allows for a controlled, stepwise assembly of complex conjugates, while the cleavable disulfide bond enables payload release in response to the specific reducing environment of target cells.

By providing quantitative data and detailed protocols, this guide aims to equip researchers with the necessary information to effectively implement this compound in their work, accelerating the development of novel bioconjugates for therapeutic and research applications.

References

An In-depth Technical Guide to the DBCO-SS-Aldehyde Reaction with Hydrazide for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical ligation between DBCO-SS-aldehyde and hydrazide moieties. This reaction is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its bioorthogonality, cleavable nature, and tunable stability. This document details the underlying chemistry, presents quantitative data, provides experimental protocols, and illustrates key processes through diagrams.

Introduction

The conjugation of biomolecules with therapeutic agents, imaging probes, or other functional moieties is a cornerstone of modern biomedical research and drug development. The this compound linker is a heterobifunctional molecule designed to facilitate such conjugations with a high degree of control and specificity. It incorporates three key features:

-

Dibenzocyclooctyne (DBCO) group: Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.

-

Disulfide (-SS-) bond: A cleavable linker that can be selectively broken under reducing conditions, such as those found within the intracellular environment.

-

Aldehyde (-CHO) group: Reacts with hydrazide groups to form a hydrazone bond, which is stable at physiological pH but can be cleaved under acidic conditions, for example, in endosomes and lysosomes.

The reaction between the aldehyde group of this compound and a hydrazide-modified molecule results in the formation of a conjugate with a dual-cleavable linker. This allows for multi-stage or environment-specific release of a payload, a desirable feature in applications such as antibody-drug conjugates (ADCs).

Reaction Mechanism and Kinetics

The core reaction involves the nucleophilic addition of the terminal nitrogen of a hydrazide to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone bond (C=N-NH).

The rate of hydrazone formation is pH-dependent. The reaction is generally fastest in a mildly acidic environment (pH 4-6)[1]. At higher pH, the dehydration step is slow, while at very low pH (below 3-4), the hydrazide nucleophile becomes protonated, reducing its reactivity[1]. The aromatic nature of the aldehyde in this compound contributes to the formation of a more stable hydrazone compared to those derived from aliphatic aldehydes[2].

Quantitative Data

The efficiency and stability of the hydrazone linkage are critical for its application. The following tables summarize key quantitative data related to the formation and stability of hydrazone bonds from aromatic aldehydes.

| Parameter | Value | Conditions | Reference |

| Optimal pH for Hydrazone Formation | 4-6 | Aqueous buffer | [1] |

| Second-Order Rate Constant (k1) | 3.0 ± 0.3 M⁻¹s⁻¹ | Benzaldehyde and 6-hydrazinopyridyl peptide, pH 4.5 | [3] |

| Second-Order Rate Constant (k1) | 170 ± 10 M⁻¹s⁻¹ | Benzaldehyde and 6-hydrazinopyridyl peptide, pH 7.0, with 100 mM aniline catalyst | |

| Second-Order Rate Constant | 2–20 M⁻¹s⁻¹ | Fastest carbonyl/hydrazine combinations at pH 7.4 |

Table 1: Reaction Kinetics of Hydrazone Formation

| Hydrazone Type | pH | Half-life (t½) | Conditions | Reference |

| Aromatic Aldehyde-derived | 7.4 | Stable (>72 h) | 37°C, phosphate buffered saline | |

| Aromatic Aldehyde-derived | 5.5 | Stable (>48 h) | 37°C, phosphate buffered saline | |

| Aliphatic Aldehyde-derived | 7.4 | Minutes | 37°C, phosphate buffered saline | |

| Aromatic Hydrazones | Plasma | Rapid degradation | 37°C | |

| Aromatic Hydrazones | PBS | Relatively stable | 37°C |

Table 2: Stability of Hydrazone Bonds

Experimental Protocols

This section provides a detailed methodology for the conjugation of a hydrazide-modified molecule to this compound.

Materials and Reagents

-

This compound

-

Hydrazide-modified molecule (e.g., peptide, protein, drug)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5

-

Optional Catalyst: Aniline (freshly distilled)

-

Purification supplies: Reversed-phase HPLC system with a C18 column, or size-exclusion chromatography columns.

-

Analytical instruments: LC-MS and/or MALDI-TOF MS for characterization.

General Protocol for Hydrazone Ligation

-

Preparation of Reactants:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

Dissolve the hydrazide-modified molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL). If the molecule is not soluble in the aqueous buffer, a co-solvent such as DMF or DMSO can be used, but the final percentage of organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.

-

-

Ligation Reaction:

-

Add the this compound stock solution to the solution of the hydrazide-modified molecule. A molar excess of the this compound (e.g., 5-10 equivalents) is typically used to ensure complete conversion of the hydrazide.

-

If a catalyst is required to accelerate the reaction at a higher pH, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

-

Purification of the Conjugate:

-

Upon completion of the reaction, the conjugate can be purified to remove unreacted starting materials and byproducts.

-

For peptides and small molecules, reversed-phase HPLC is a suitable purification method.

-

For larger biomolecules like proteins, size-exclusion chromatography can be used to separate the conjugate from excess small molecule reagents.

-

Hydrazone conjugates can be sensitive to acidic conditions, so it is advisable to use a neutral pH mobile phase for purification if possible, or to neutralize the fractions immediately after collection.

-

-

Characterization:

-

The purified conjugate should be characterized to confirm its identity and purity.

-

Mass spectrometry (LC-MS or MALDI-TOF MS) is used to determine the molecular weight of the conjugate.

-

UV-Vis spectroscopy can also be used to confirm the presence of the DBCO group (absorbance around 309 nm).

-

Visualizations

Reaction Mechanism

Caption: Reaction of this compound with a hydrazide to form a hydrazone bond and water.

Experimental Workflow

Caption: General workflow for the conjugation of this compound with a hydrazide-modified molecule.

Signaling Pathway: ADC Internalization and Payload Release

Caption: Cellular uptake and dual-cleavage mechanism of an ADC with a DBCO-SS-hydrazone linker.

Applications in Drug Development

The unique characteristics of the this compound linker make it a valuable tool in drug development, particularly for the construction of ADCs. The stability of the hydrazone bond at physiological pH ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon internalization into tumor cells via receptor-mediated endocytosis, the ADC is trafficked to the acidic environment of the endosomes and lysosomes. The low pH in these compartments facilitates the cleavage of the hydrazone bond. Subsequently, the reducing environment of the cytosol, rich in glutathione, can cleave the disulfide bond, ensuring the efficient release of the active drug at its site of action. This dual-release mechanism provides an additional layer of targeted delivery and activation.

Conclusion

The reaction between this compound and hydrazide offers a robust and versatile method for the creation of cleavable bioconjugates. The resulting hydrazone linkage, in combination with the disulfide bond, provides a dual-cleavable system that can be exploited for controlled release in specific biological environments. This technical guide has provided an in-depth look at the chemistry, quantitative aspects, and practical application of this important bioconjugation reaction, offering a valuable resource for researchers and professionals in the field of drug development and beyond.

References

An In-depth Technical Guide to the DBCO-SS-Aldehyde Disulfide Bond Cleavage Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disulfide Linkers in Bioconjugation

Disulfide bonds are a key class of cleavable linkers in drug delivery systems.[] Their utility stems from the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The bloodstream is a relatively oxidizing environment, which helps to keep the disulfide bond intact, ensuring the stability of the bioconjugate and minimizing premature release of the payload.[2] In contrast, the intracellular environment is highly reducing, primarily due to a high concentration of glutathione (GSH), which can efficiently cleave the disulfide bond and release the therapeutic agent at the target site.[3]

The DBCO-SS-aldehyde linker is a heterobifunctional molecule that incorporates this cleavable disulfide functionality. The dibenzocyclooctyne (DBCO) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-modified biomolecules, while the aldehyde group provides a reactive handle for conjugation to molecules bearing a hydrazide or aminooxy group.[4][5]

The Core Mechanism: Thiol-Disulfide Exchange

The cleavage of the disulfide bond in the this compound linker occurs via a well-established chemical reaction known as thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiol-containing molecule, such as glutathione, on one of the sulfur atoms of the disulfide bond.

The process can be summarized in the following steps:

-

Nucleophilic Attack: A thiolate anion (RS⁻) from a reducing agent attacks one of the sulfur atoms of the disulfide bond (R¹-S-S-R²).

-

Formation of a Mixed Disulfide: This attack results in the formation of a new, mixed disulfide (R¹-S-SR) and the release of the other sulfur atom as a free thiol (R²-SH).

-

Further Reduction: A second molecule of the reducing agent then attacks the mixed disulfide, releasing the second thiol (R¹-SH) and forming a disulfide bond between the two reducing agent molecules (RS-SR).

This intracellular cleavage mechanism is the foundation for the design of many targeted drug delivery systems.

Quantitative Data on Disulfide Bond Cleavage

The rate and efficiency of disulfide bond cleavage are influenced by several factors, including the steric hindrance around the disulfide bond, the electronic properties of the adjacent substituents, and the concentration of the reducing agent. While specific quantitative data for the this compound linker is not available in published literature, researchers can use the following tables to summarize their own experimental findings.

Table 1: Cleavage Kinetics of this compound Linker

| Reducing Agent | Concentration (mM) | Temperature (°C) | pH | Half-life (t½) (hours) | Cleavage Rate Constant (k) (s⁻¹) |

| Glutathione (GSH) | |||||

| Dithiothreitol (DTT) | |||||

| Tris(2-carboxyethyl)phosphine (TCEP) |

Table 2: In Vitro Plasma Stability of this compound Conjugate

| Species | Incubation Time (hours) | % Intact Conjugate Remaining | % Released Payload |

| Human Plasma | |||

| Mouse Plasma | |||

| Rat Plasma |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cleavage of the this compound disulfide bond. These protocols are based on established methods for analogous disulfide-linked bioconjugates.

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the this compound linked conjugate in plasma, providing an indication of its potential for premature payload release in circulation.

Materials:

-

This compound conjugated biomolecule (e.g., ADC)

-

Human, mouse, or rat plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G magnetic beads (for antibody-based conjugates)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Spike the this compound conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.

-

Incubate the plasma samples at 37°C in a shaking water bath.

-

At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours), withdraw aliquots of the plasma samples.

-

-

Sample Preparation for Intact Conjugate Analysis:

-

For antibody conjugates, add the plasma aliquot to a tube containing Protein A or G magnetic beads and incubate with gentle mixing to capture the conjugate.

-

Wash the beads with PBS to remove unbound plasma proteins.

-

Elute the conjugate from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

-

Neutralize the eluate immediately.

-

-

Sample Preparation for Released Payload Analysis:

-

To the plasma aliquot, add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the released payload.

-

Dry the supernatant under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

-

Analysis:

-

Analyze the intact conjugate samples by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.

-

Analyze the released payload samples by LC-MS/MS to quantify the amount of free payload.

-

In Vitro Cleavage Assay with Reducing Agents

This protocol is used to determine the kinetics of disulfide bond cleavage in the presence of biologically relevant reducing agents.

Materials:

-

This compound conjugated biomolecule

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH), Dithiothreitol (DTT), or Tris(2-carboxyethyl)phosphine (TCEP) stock solutions

-

Quenching solution (e.g., N-ethylmaleimide for thiol-containing reducing agents)

-

HPLC system with UV or fluorescence detector

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a solution of the this compound conjugate in PBS.

-

Initiate the cleavage reaction by adding the reducing agent (GSH, DTT, or TCEP) to the desired final concentration (e.g., 1-10 mM for GSH to mimic intracellular concentrations).

-

Incubate the reaction mixture at 37°C.

-

-

Time-Course Sampling:

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a quenching solution to prevent further cleavage.

-

-

Analysis by HPLC:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of the peak(s) corresponding to the cleaved products.

-

Quantify the peak areas to determine the percentage of cleavage over time.

-

-

Analysis by LC-MS/MS:

-

Confirm the identity of the cleavage products by LC-MS/MS analysis.

-

References

- 2. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

The Pivotal Role of Disulfide Linkers in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of drug delivery systems is paramount to enhancing therapeutic efficacy while minimizing off-target toxicity. Among the various strategies for achieving controlled drug release, the use of disulfide linkers has emerged as a powerful approach, particularly in the realm of targeted cancer therapy. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with disulfide linkers in drug delivery.

The Core Principle: Exploiting the Redox Differential

The fundamental mechanism underpinning the utility of disulfide linkers lies in the significant difference in redox potential between the extracellular and intracellular environments. The bloodstream and other extracellular spaces are relatively oxidizing environments, which helps to keep the disulfide bond intact and the drug conjugate stable during circulation.[1][2][3] In stark contrast, the intracellular environment, particularly within tumor cells, is highly reducing. This is primarily due to a significantly higher concentration of glutathione (GSH), a tripeptide thiol, which can be up to 1000 times more concentrated inside tumor cells (1-10 mM) compared to the blood plasma (~5 µM).[1][2] This high intracellular GSH concentration facilitates the rapid cleavage of the disulfide bond through a thiol-disulfide exchange reaction, leading to the release of the active drug precisely at the target site.

Quantitative Data on Disulfide Linker Performance

The efficacy of a disulfide-linked drug delivery system is critically dependent on its stability in circulation and the efficiency of drug release at the target site. The following tables summarize key quantitative data from various studies.

| Drug Delivery System | Reductive Condition | Time (hours) | Cumulative Drug Release (%) | Reference |

| Doxorubicin-loaded disulfide-crosslinked nanogels | 0 mM GSH (Control) | 24 | 46 ± 5 | |

| 0.01 mM GSH (Healthy Cells) | 24 | 36 ± 6 | ||

| 10 mM GSH (Tumor Cells) | 24 | >80 | ||

| 0 mM GSH (Control) | 168 (7 days) | 68 ± 6 | ||

| 0.01 mM GSH (Healthy Cells) | 168 (7 days) | 85 ± 4 | ||

| 10 mM GSH (Tumor Cells) | 168 (7 days) | >94 | ||

| Paclitaxel-loaded disulfide-bridged nanoparticles | Without GSH | - | 34.89 - 45.43 | |

| With GSH | - | 69.18 - 95.39 | ||

| Doxorubicin-loaded disulfide-linked micelles | 10 mM DTT | 72 | ~80 | |

| Geraniol-conjugated hyaluronic acid nanoparticles (HSSG) | pH 5.5 | 96 | 74.7 |

Table 1: In Vitro Drug Release from Disulfide-Linked Nanocarriers. This table illustrates the significant increase in drug release from various nanoparticle formulations in the presence of reducing agents like glutathione (GSH) and dithiothreitol (DTT), simulating the intracellular environment of tumor cells.

| Antibody-Drug Conjugate (ADC) | Linker Type | Plasma Half-life (t1/2) | Reference |

| Maytansinoid Conjugate | SPDB (Hindered Disulfide) | ~9 days | |

| Gemtuzumab Ozogamicin | Acyl Hydrazone and Disulfide | 72 hours | |

| Trastuzumab-DM1 (Cysteine-linked) | Disulfide | 98 hours | |

| Trastuzumab-DM1 (Randomly conjugated) | Thioether (non-cleavable) | 54 hours |

Table 2: Plasma Stability of Disulfide-Linked Antibody-Drug Conjugates. This table highlights the stability of ADCs with disulfide linkers in circulation. The half-life can be modulated by the specific design of the linker, such as introducing steric hindrance to protect the disulfide bond from premature cleavage.

| Drug/Conjugate | Cell Line | IC50 Value | Reference |

| Free LLL12 | - | 0.31 ± 0.05 µg/mL | |

| Hydrazone-linked G6-LLL12 | - | 0.42 ± 0.035 µg/mL | |

| Free Curcumin | - | 19.6 µM | |

| Curcumin Solid Lipid Nanoparticles | - | 4.93 µM | |

| Trastuzumab-vc-MMAE (disulfide rebridged) | Antigen Positive | ~1 ng/mL | |

| Free MMAE | Antigen Positive | ~0.1 ng/mL | |

| Trastuzumab-vc-MMAE (disulfide rebridged) | Antigen Negative | >1000 ng/mL | |

| Free MMAE | Antigen Negative | ~0.1 ng/mL |

Table 3: In Vitro Cytotoxicity (IC50) Data. This table provides a comparison of the cytotoxic activity of free drugs versus their disulfide-linked conjugates. The data demonstrates that targeted delivery via disulfide linkers can significantly enhance potency against antigen-positive cells while reducing toxicity towards antigen-negative cells.

Key Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of disulfide-linked drug delivery systems.

Synthesis of a Disulfide-Linked Polymeric Micelle System

Objective: To synthesize redox-responsive micelles capable of encapsulating a hydrophobic drug and releasing it in a reducing environment.

Materials:

-

PEG-ss-PCL copolymer (Poly(ethylene glycol)-disulfide-poly(caprolactone))

-

Docetaxel (hydrophobic drug model)

-

Indocyanine green (imaging agent, optional)

-

Tetrahydrofuran (THF)

-

Normal saline

-

Dialysis membrane (MWCO 3500 Da)

Procedure:

-

Copolymer Dissolution: Dissolve 20 mg of RGD-PEG-ss-PCL copolymer in 5 mL of THF. For drug-loaded micelles, add the desired amount of docetaxel and/or indocyanine green to this solution.

-

Film Formation: Create a thin film of the copolymer (and drug) by rotary evaporation for one hour.

-

Hydration: Hydrate the film by adding 5 mL of normal saline and stirring. This will lead to the self-assembly of the amphiphilic block copolymers into micelles.

-

Purification: Dialyze the micelle solution against deionized water for 48 hours using a dialysis membrane (MWCO 3500 Da) to remove any remaining organic solvent and unencapsulated drug. Change the water at regular intervals (e.g., every 4 hours).

Characterization of Disulfide-Linked Micelles

Objective: To determine the physical characteristics of the synthesized micelles.

Methods:

-

Dynamic Light Scattering (DLS):

-

Dilute the micelle solution with an appropriate solvent (e.g., PBS).

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

-

Perform measurements at a controlled temperature (e.g., 25°C).

-

-

Transmission Electron Microscopy (TEM):

-

Deposit a drop of the aqueous micelle solution (e.g., 1.0 mg/mL) onto a copper grid.

-

Negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

-

Observe the morphology and size of the micelles under a TEM.

-

In Vitro Drug Release Study

Objective: To evaluate the redox-responsive drug release profile of the micelles.

Procedure:

-

Sample Preparation: Place a known volume (e.g., 5 mL) of the drug-loaded micelle solution into a dialysis bag (MWCO 3500 Da).

-

Release Media: Immerse the dialysis bag in a larger volume (e.g., 50 mL) of release medium. Prepare different release media to simulate physiological and tumor environments:

-

PBS (pH 7.4) as a control.

-

PBS (pH 7.4) with 10 mM DTT or GSH to mimic the intracellular reducing environment.

-

Buffers with acidic pH (e.g., 5.5, 6.5) can also be used to simulate the tumor microenvironment.

-

-

Incubation: Place the setup in a shaker at 37°C and 100 rpm.

-

Sampling and Analysis: At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

-

Quantification: Determine the concentration of the released drug in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) for docetaxel or UV-Vis spectroscopy for indocyanine green.

Quantification of Intracellular Glutathione (GSH)

Objective: To measure the intracellular GSH concentration, which is the primary trigger for disulfide bond cleavage.

Method using a Fluorescent Probe (e.g., RealThiol):

-

Cell Culture: Culture the desired cell line in a suitable format (e.g., glass-bottom dish for imaging or 12-well plate for flow cytometry).

-

Probe Loading: Incubate the cells with the fluorescent GSH probe according to the manufacturer's protocol.

-

Imaging or Flow Cytometry:

-

Confocal Microscopy: Acquire images using appropriate filter sets for the ratiometric probe. The ratio of fluorescence intensities at two different wavelengths will correlate with the GSH concentration.

-

Flow Cytometry: Analyze the cells using a flow cytometer with the appropriate laser and filter setup to measure the fluorescence intensities.

-

-

Calibration: To obtain quantitative results, a calibration curve should be generated using known concentrations of GSH.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and processes related to disulfide linkers in drug delivery.

References

The Versatility of Aldehyde-Reactive Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde and ketone reactive groups are powerful tools in the fields of chemical biology, drug development, and diagnostics. Their unique reactivity allows for the precise and stable covalent modification of biomolecules, enabling the creation of sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins for imaging. This technical guide provides a comprehensive overview of the core chemistries involving aldehyde-reactive groups, detailed experimental protocols, and a summary of quantitative data to aid researchers in harnessing the full potential of these versatile functional groups.

The cornerstone of aldehyde-based bioconjugation lies in the formation of stable bonds with specific nucleophiles, most notably hydrazides and alkoxyamines, to form hydrazones and oximes, respectively.[1][2] These reactions are highly chemoselective, proceeding under mild, aqueous conditions, which is crucial for maintaining the integrity of sensitive biological molecules.[3] Furthermore, the development of genetically encoded aldehyde tags and enzymatic methods to introduce aldehydes site-specifically into proteins has revolutionized the field, allowing for the production of homogenous and well-defined bioconjugates.[4][5]

This guide will delve into the primary reactions involving aldehyde-reactive groups, methods for their introduction into biomolecules, and their applications in various research and therapeutic areas.

Core Chemistries of Aldehyde-Reactive Groups

The utility of aldehydes in bioconjugation stems from their electrophilic nature, making them susceptible to nucleophilic attack. While they can react with primary amines to form Schiff bases, these linkages are often reversible and less stable. For more robust and permanent conjugation, hydrazide and alkoxyamine nucleophiles are preferred.

Oxime Ligation

The reaction between an aldehyde or ketone and an alkoxyamine (or aminooxy) group forms a stable oxime linkage. This bioorthogonal reaction is highly reliable and versatile due to the mild reaction conditions and the hydrolytic stability of the resulting oxime bond. Aniline and its derivatives can be used as catalysts to significantly accelerate the reaction rate, particularly at neutral pH.

Hydrazone Formation

Aldehydes react with hydrazides to form hydrazone bonds. This reaction is also highly efficient and proceeds under mild conditions. Hydrazone linkages are generally stable, but they can be designed to be cleavable under specific conditions, such as the acidic environment of endosomes or lysosomes, making them particularly useful for drug delivery applications.

Pictet-Spengler Ligation

A more advanced strategy for creating highly stable, irreversible C-C bonds involves the Pictet-Spengler ligation. This reaction occurs between an aldehyde and a tryptamine derivative. A notable advancement is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which proceeds rapidly at near-neutral pH without the need for a catalyst, forming a stable C-C bond that is resistant to hydrolysis. This chemistry is particularly valuable for the development of stable antibody-drug conjugates.

Quantitative Data for Aldehyde-Reactive Chemistries

The choice of conjugation chemistry often depends on factors such as reaction rate, stability of the resulting bond, and the specific application. The following tables summarize key quantitative data for the most common aldehyde-reactive chemistries.

Table 1: Comparison of Second-Order Rate Constants for Aldehyde-Reactive Bioconjugation Reactions

| Reaction Type | Reactants | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Oxime Ligation | Benzaldehyde + O-benzylhydroxylamine | Phosphate Buffer | 7.4 | 0.0213 | |

| Benzaldehyde + O-benzylhydroxylamine | 2-(aminomethyl)imidazole | 7.4 | >1.0 | ||

| Aldehyde-GFP + Dansyl-aminooxy | 100 mM Aniline | 7.0 | Minimal conversion in 90s | ||

| Aldehyde-GFP + Dansyl-aminooxy | 750 mM m-phenylenediamine | 7.0 | Complete in 90s | ||

| Citral + Aminooxy-dansyl | 50 mM Aniline | - | 48.6 | ||

| Hydrazone Formation | Benzaldehyde + Benzoylhydrazide | Phosphate Buffer | 7.4 | ~0.2 | |

| Benzaldehyde + Benzoylhydrazide | 2-(aminomethyl)benzimidazole | 7.4 | >10 | ||

| Pictet-Spengler Ligation | Aldehyde + Tryptamine | Acidic | 4-5 | ~10⁻⁴ | |

| Hydrazino-iso-Pictet-Spengler (HIPS) | Aldehyde-tagged protein + HIPS-linker | None | ~7.0 | Rapid |

Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages

| Linkage Type | Conditions (pD) | Relative First-Order Rate Constant for Hydrolysis (k_rel) | Reference(s) |

| Methylhydrazone | 7.0 | 600 | |

| Acetylhydrazone | 7.0 | 300 | |

| Semicarbazone | 7.0 | 160 | |

| Oxime | 7.0 | 1 |

Experimental Protocols

Protocol 1: Introduction of Aldehyde Groups into Glycoproteins via Periodate Oxidation

This protocol describes a general method for generating aldehyde groups on the carbohydrate chains of glycoproteins, such as antibodies, by mild oxidation with sodium periodate.

Materials:

-

Glycoprotein (e.g., antibody) solution in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Sodium meta-periodate (NaIO₄)

-

Desalting column

-

0.1 M Sodium acetate buffer, pH 5.5

Procedure:

-

Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.

-

Adjust the glycoprotein concentration to 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

-

Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10 mM.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes. For more selective oxidation of sialic acid residues, use 1 mM NaIO₄ and incubate at 4°C for 30 minutes.

-

Immediately after incubation, remove excess periodate and buffer exchange the oxidized glycoprotein into the desired buffer for conjugation (e.g., PBS, pH 6.0-7.4) using a desalting column.

-

The aldehyde-containing glycoprotein is now ready for conjugation with a hydrazide or alkoxyamine-functionalized molecule.

Protocol 2: Site-Specific Introduction of an Aldehyde Tag into a Recombinant Protein

This protocol outlines the generation of a protein with a site-specific aldehyde group using the genetically encoded aldehyde tag and formylglycine-generating enzyme (FGE).

Materials:

-

Expression vector containing the gene of interest fused with the aldehyde tag sequence (e.g., LCTPSR).

-

Expression vector for FGE.

-

E. coli or mammalian expression system.

-

Standard protein purification reagents (e.g., chromatography columns and buffers).

Procedure:

-

Clone the gene of interest into an expression vector containing the aldehyde tag sequence at the desired location (N-terminus, C-terminus, or internal loop).

-

Co-transform the expression host (e.g., E. coli) with the plasmid containing the tagged protein and a compatible plasmid for FGE expression. For mammalian cells, co-transfection or a stable cell line expressing FGE can be used.

-

Induce protein expression according to standard protocols. The co-expressed FGE will convert the cysteine residue within the aldehyde tag to a formylglycine residue, which contains the aldehyde group.

-

Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Confirm the conversion of cysteine to formylglycine and the presence of the aldehyde group using mass spectrometry.

-

The purified aldehyde-tagged protein is ready for site-specific conjugation.

Protocol 3: Oxime Ligation for Fluorescent Labeling of an Aldehyde-Tagged Protein

This protocol describes the conjugation of an alkoxyamine-functionalized fluorescent dye to an aldehyde-tagged protein.

Materials:

-

Purified aldehyde-tagged protein (1-5 mg/mL).

-

Alkoxyamine-functionalized fluorescent dye (e.g., Alexa Fluor 488 C₅-aminooxyacetamide).

-

Labeling buffer (e.g., 100 mM MES, pH 5.5, or PBS, pH 7.4).

-

Aniline (optional, as a catalyst).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Dissolve the alkoxyamine-functionalized dye in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

-

In a reaction tube, combine the aldehyde-tagged protein with the labeling buffer.

-

If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM. Note: Some modern catalysts offer higher efficiency at lower concentrations.

-

Add the alkoxyamine-dye stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the dye.

-

Incubate the reaction at room temperature for 2-12 hours. The reaction time may be shorter with the use of a catalyst.

-

Monitor the progress of the conjugation by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

-

Remove the unreacted dye and purify the fluorescently labeled protein using a desalting column or dialysis.

-

Determine the degree of labeling using spectrophotometry.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Antibody-Drug Conjugate (ADC) Development using an Aldehyde Tag

The following diagram illustrates a typical workflow for the development of a site-specific ADC using a genetically encoded aldehyde tag and HIPS ligation.

Experimental Workflow: Glycoprotein Labeling on Live Cells

This diagram outlines the process of labeling cell surface glycoproteins using periodate oxidation to generate aldehydes, followed by oxime ligation with a biotin probe for enrichment and analysis.

Signaling Pathway: Detection of Lipid Peroxidation-Derived Aldehydes

Aldehyde-reactive probes can be utilized to detect the products of lipid peroxidation, which are implicated in cellular stress and signaling. This diagram illustrates a simplified pathway where cellular stress leads to the formation of reactive aldehydes, which can be detected by a probe and also modulate downstream signaling.

Conclusion

Aldehyde-reactive groups offer a robust and versatile platform for the chemical modification of biomolecules. The continuous development of new ligation chemistries, such as the HIPS reaction, and methods for site-specific incorporation of aldehydes has expanded the capabilities of researchers in basic science and drug development. By understanding the underlying principles, kinetics, and experimental considerations outlined in this guide, scientists can effectively leverage aldehyde-reactive groups to create novel bioconjugates for a wide range of applications, from elucidating complex biological processes to developing next-generation therapeutics.

References

- 1. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 2. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]

- 4. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for DBCO-SS-aldehyde Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. The DBCO-SS-aldehyde linker is a heterobifunctional reagent that enables a two-step conjugation strategy for the development of ADCs with a cleavable disulfide bond.

This linker features a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an aldehyde group for reaction with hydrazide- or aminooxy-functionalized molecules. The integrated disulfide bond provides a mechanism for payload release within the reducing environment of the target cell. This document provides detailed protocols for the conjugation of antibodies using the this compound linker, methods for characterizing the resulting conjugate, and representative data.

Principle of the Method

The conjugation strategy involves two main stages:

-

Antibody Modification: The antibody is first functionalized with the this compound linker. This is typically achieved by modifying the antibody to introduce a reactive handle that can then be conjugated to the aldehyde group of the linker, often through a hydrazone or oxime bond. Alternatively, the antibody can be engineered to present a specific functional group for linker attachment.

-

Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) via a copper-free SPAAC click chemistry reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, ensuring the integrity of the antibody.[1]

Experimental Protocols

Materials and Reagents

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound linker

-

Hydrazide- or aminooxy-functionalized activation reagent (if modifying the antibody first)

-

Azide-modified payload (e.g., cytotoxic drug)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffers (e.g., Phosphate Buffered Saline (PBS), pH 7.4; Sodium acetate buffer, pH 4.5-5.5)

-

Quenching reagent (e.g., Tris-HCl)

-

Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

-

Analytical instruments (UV/Vis spectrophotometer, LC-MS system, HIC-HPLC system)

Protocol 1: Antibody Modification with this compound via Hydrazone Ligation

This protocol describes the modification of an antibody that has been pre-functionalized to contain aldehyde groups, which then react with a hydrazide-activated DBCO-SS linker. A more common approach is to first introduce the this compound onto the antibody, for instance, by reacting the aldehyde group of the linker with a hydrazide-modified antibody.

-

Antibody Preparation:

-

Ensure the antibody is in an appropriate buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

-

Antibody Modification Reaction:

-

This step assumes the antibody has been modified to present aldehyde groups. For hydrazone ligation, the reaction is typically carried out in a slightly acidic buffer (e.g., sodium acetate buffer, pH 4.5-5.5) to catalyze the reaction.[2]

-

Add a 10-20 fold molar excess of the this compound linker to the antibody solution.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification of DBCO-Modified Antibody:

-

Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.

-

Protocol 2: Payload Conjugation via Copper-Free Click Chemistry

-

Reaction Setup:

-

To the purified DBCO-modified antibody, add the azide-functionalized payload. A molar excess of 1.5 to 5-fold of the azide-payload over the antibody is recommended.[3]

-

The reaction is typically performed in PBS at pH 7.4.

-

-

Incubation:

-

Purification of the Antibody-Drug Conjugate (ADC):

-

Purify the ADC from unreacted payload and other impurities using SEC or HIC.

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:

The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The contribution of the payload to the absorbance at 280 nm must be corrected for.

2. DAR Determination by Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species based on the hydrophobicity conferred by the drug-linker. This allows for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).

3. DAR and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS provides a precise measurement of the molecular weights of the different ADC species, allowing for unambiguous DAR determination and assessment of conjugate purity.

Data Presentation

The following tables summarize representative quantitative data for ADC characterization. Note that these values are illustrative and will vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Determination

| Analytical Method | Parameter Measured | Representative Value | Reference |

| UV/Vis Spectroscopy | Average DAR | 3.5 - 4.2 | |

| HIC-HPLC | Distribution of DAR species | DAR0: <10%, DAR2: ~30%, DAR4: ~60% | |

| LC-MS | Average DAR and species mass | 3.8 (by mass confirmation) |

Table 2: Representative Stability Data for Disulfide-Linked ADCs

| Assay | Condition | Parameter | Representative Result | Reference |

| In Vitro Plasma Stability | Human Plasma, 37°C, 7 days | % Intact ADC | >90% | |

| In Vitro Reducing Conditions | 5 mM GSH, 37°C, 24 hours | % Payload Release | >95% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound antibody conjugation.

Logical Relationship of Components

Caption: Relationship of ADC components.

References

- 1. benchchem.com [benchchem.com]